molecular formula C13H16F3NO B14833659 2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine

2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine

Cat. No.: B14833659
M. Wt: 259.27 g/mol
InChI Key: UJVOSNRZDUWUFF-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C13H16F3NO and a molecular weight of 259.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s biological activity by influencing its lipophilicity and metabolic stability . The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-Tert-butyl-4-cyclopropoxy-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H16F3NO/c1-12(2,3)11-6-10(18-8-4-5-8)9(7-17-11)13(14,15)16/h6-8H,4-5H2,1-3H3

InChI Key

UJVOSNRZDUWUFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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